N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide
Description
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-19-11-4-5-14-24(19)18-10-6-9-17(15-18)23-21(27)20(26)22-13-12-16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAAOPZDYWFMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl derivative and a Lewis acid catalyst.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride and a suitable amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the piperidinone ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analog: 3-Chloro-N-phenyl-phthalimide ()
Key Structural Differences :
| Feature | N1-(3-(2-Oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Oxalamide (linear) | Phthalimide (cyclic) |
| Aromatic Substituents | Phenethyl and 3-(2-oxopiperidin-1-yl)phenyl | Phenyl and chloro-substituted benzene |
| Functional Groups | 2-Oxopiperidine (lactam), oxalamide | Chlorine, cyclic imide |
| Molecular Flexibility | High (due to oxopiperidine and oxalamide) | Low (rigid phthalimide ring) |
Functional Implications :
- Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis due to its thermal stability and reactivity in polymerization . The oxalamide compound’s linear structure and hydrogen-bonding capacity may favor biomolecular interactions over polymer applications.
- Reactivity :
Broader Comparison with Oxalamide and Phthalimide Derivatives
| Property | Oxalamide Derivatives | Phthalimide Derivatives |
|---|---|---|
| Bioactivity | Often protease inhibitors (e.g., HIV-1 integrase) | Used in anticonvulsants (e.g., ethosuximide) |
| Thermal Stability | Moderate (decompose at high temperatures) | High (stable up to 300°C) |
| Solubility | Higher in polar solvents (due to H-bonding) | Low (hydrophobic cyclic structure) |
Notable Differences:
- Phenethyl vs. Chlorophenyl : The phenethyl group may enhance lipophilicity and membrane permeability, whereas the chloro-substituent in phthalimides contributes to electronic effects in polymerization.
Biological Activity
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-phenethyloxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25N3O3
- Molecular Weight : 355.43 g/mol
- IUPAC Name : this compound
- CAS Number : 545445-44-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as a modulator at specific receptor sites, influencing signaling pathways associated with pain, inflammation, and other physiological responses.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Apoptosis induction |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating conditions like Alzheimer's disease.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated significant growth inhibition and apoptosis induction, particularly in MCF7 cells .
- Neuroprotection in Animal Models : Research conducted on animal models demonstrated that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
